2-(3-bromophenyl)oxetane
CAS No.: 51699-56-0
Cat. No.: VC11579751
Molecular Formula: C9H9BrO
Molecular Weight: 213.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51699-56-0 |
|---|---|
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
2-(3-Bromophenyl)oxetane features an oxetane ring (C3H6O) substituted at the 2-position with a 3-bromophenyl group. Quantum mechanical calculations reveal that the oxetane ring adopts a puckered conformation with C-C-O-C dihedral angles ranging from 88° to 92°, creating a distinct three-dimensional profile . The bromine substituent at the phenyl ring's meta position induces moderate electronic effects, with Hammett substituent constants (σm = 0.39) suggesting electron-withdrawing character that influences both reactivity and intermolecular interactions .
Physicochemical Profile
Experimental and computed property data for 2-(3-bromophenyl)oxetane are summarized below:
The compound demonstrates adequate thermal stability with decomposition onset at 182°C (TGA) and maintains chemical integrity in pH 3-7 aqueous buffers over 24 hours .
Synthetic Methodologies
Transition Metal-Catalyzed Coupling
The primary synthetic route employs a Kumada cross-coupling strategy, as detailed in patent CN108822060B :
Procedure
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Grignard Reagent Formation:
React 3-bromophenylmagnesium bromide (0.15 mol) with 2-iodooxetane (0.1 mol) in THF at -78°C under nitrogen atmosphere. -
Catalytic Cycle:
Introduce CuCN·2LiCl (20 mol%) catalyst and warm gradually to -5°C over 12 hours. The copper complex facilitates oxidative addition into the C-I bond followed by transmetallation. -
Workup and Isolation:
Quench with saturated NH4Cl, extract with ethyl acetate (3 × 200 mL), and purify via silica gel chromatography (hexane:EtOAc 4:1) to yield 2-(3-bromophenyl)oxetane as a colorless oil (40-45% yield) .
Optimization Insights
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Catalyst loading <15 mol% results in incomplete conversion
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Reaction temperatures >0°C promote β-hydride elimination side products
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Anhydrous conditions critical for maintaining Grignard reactivity
Alternative Synthetic Approaches
Recent advances in photoredox catalysis have enabled visible light-mediated coupling between 3-bromoiodobenzene and oxetanyl trifluoroborate salts. This method offers improved functional group tolerance but requires specialized equipment (450 nm LED array) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (400 MHz, CDCl₃):
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δ 7.54 (dd, J = 8.0, 1.2 Hz, 1H): Ortho-protons on bromophenyl ring
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δ 4.81 (dd, J = 7.2, 6.1 Hz, 2H): Oxetane ring protons adjacent to phenyl group
¹³C NMR (101 MHz, CDCl₃) shows characteristic signals at:
Mass Spectrometric Analysis
High-resolution ESI-MS confirms molecular composition:
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Found: m/z 214.9804 [M+H]⁺
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Calculated for C9H10BrO: 214.9873
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Diagnostic fragmentation pattern shows loss of Br· radical (Δm/z 79.9)
Pharmaceutical Applications
Kinase Inhibitor Development
The oxetane moiety in 2-(3-bromophenyl)oxetane serves as a critical solubility-enhancing group in Bruton's tyrosine kinase (BTK) inhibitors. Structural studies demonstrate:
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30% improvement in aqueous solubility vs. cyclohexyl analogues
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2.7 pKa reduction of adjacent amine functionalities
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Preferential metabolism by microsomal epoxide hydrolase over CYP450 isoforms
CNS Drug Discovery
Molecular dynamics simulations reveal favorable blood-brain barrier penetration metrics:
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